molecular formula C6H14ClNS B15076718 Piperidin-1-ylmethanethiol hydrochloride

Piperidin-1-ylmethanethiol hydrochloride

Cat. No.: B15076718
M. Wt: 167.70 g/mol
InChI Key: QUICOBLVCJEHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE is a chemical compound with the molecular formula C6H14ClNS. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a methanethiol group. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE typically involves the reaction of piperidine with methanethiol in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Piperidine+Methanethiol+Hydrochloric AcidPIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE\text{Piperidine} + \text{Methanethiol} + \text{Hydrochloric Acid} \rightarrow \text{PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE} Piperidine+Methanethiol+Hydrochloric Acid→PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE

Industrial Production Methods

In industrial settings, the production of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a suitable form for further use .

Chemical Reactions Analysis

Types of Reactions

PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: The methanethiol group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

Scientific Research Applications

PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methanethiol group plays a crucial role in these interactions, often forming covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A parent compound with a similar structure but lacks the methanethiol group.

    Piperidine derivatives: Compounds such as N-methylpiperidine and N-ethylpiperidine share structural similarities.

Uniqueness

PIPERIDIN-1-YL-METHANETHIOL, HYDROCHLORIDE is unique due to the presence of the methanethiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C6H14ClNS

Molecular Weight

167.70 g/mol

IUPAC Name

piperidin-1-ylmethanethiol;hydrochloride

InChI

InChI=1S/C6H13NS.ClH/c8-6-7-4-2-1-3-5-7;/h8H,1-6H2;1H

InChI Key

QUICOBLVCJEHHP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CS.Cl

Origin of Product

United States

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